molecular formula C7H15ClN2O2 B6275967 methyl 5-carbamimidoylpentanoate hydrochloride CAS No. 2763780-32-9

methyl 5-carbamimidoylpentanoate hydrochloride

Cat. No.: B6275967
CAS No.: 2763780-32-9
M. Wt: 194.7
InChI Key:
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Description

Methyl 5-carbamimidoylpentanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a carbamimidoyl group attached to a pentanoate backbone, and it is often used in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-carbamimidoylpentanoate hydrochloride typically involves the reaction of methyl 5-bromopentanoate with guanidine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the guanidine group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamimidoylpentanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The carbamimidoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-carbamimidoylpentanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-carbamimidoylpentanoate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydrazinecarbonyl)pentanoate: Similar structure but with a hydrazine group instead of a carbamimidoyl group.

    Methyl 5-aminopentanoate: Contains an amino group instead of a carbamimidoyl group.

Uniqueness

Methyl 5-carbamimidoylpentanoate hydrochloride is unique due to its carbamimidoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2763780-32-9

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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